Palbociclib Isethionate

Catalog No.
S538538
CAS No.
827022-33-3
M.F
C26H35N7O6S
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palbociclib Isethionate

CAS Number

827022-33-3

Product Name

Palbociclib Isethionate

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-yl-2-pyridinyl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid

Molecular Formula

C26H35N7O6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)

InChI Key

LYYVFHRFIJKPOV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib Isethionate, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

The exact mass of the compound Palbociclib Isethionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Palbociclib isethionate (CAS 827022-33-3) is the 2-hydroxyethanesulfonate salt of palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). While the commercial drug product utilizes the free base form, the isethionate salt was engineered specifically to overcome the severe pH-dependent solubility limitations inherent to the parent molecule. By pairing the basic palbociclib core with isethionic acid, this salt form achieves exceptional aqueous solubility alongside favorable solid-state properties, including high crystallinity, a high melting point, and low hygroscopicity [1]. For procurement professionals and research scientists, palbociclib isethionate represents the preferred material choice when downstream applications require stable, high-concentration liquid dosing, reproducible in vitro assay stocks, or reference benchmarking in polymorph and salt-screening workflows[2].

Substituting palbociclib free base for the isethionate salt introduces critical failure points in liquid formulations and physiological assays. Palbociclib free base exhibits extreme pH-dependent solubility; while soluble at pH levels below 4, its solubility collapses to approximately 9 μg/mL at neutral or physiological pH [1]. This causes rapid precipitation in cell culture media, intravenous vehicles, or standard buffer solutions, leading to erratic dosing and irreproducible assay results. Furthermore, while other salts like hydrochlorides or mesylates can be synthesized, the isethionate salt was specifically selected during early clinical development because it uniquely balances this enhanced solubility with superior solid-state stability, resisting moisture uptake (low hygroscopicity) that plagues lesser-optimized salts [2]. Procuring the free base for solution-dependent research guarantees formulation bottlenecks that the isethionate salt inherently resolves.

Dramatic Enhancement of Aqueous Solubility for Liquid Formulation

The primary driver for selecting the isethionate salt over the free base is its massive solubility advantage in aqueous environments. Quantitative assessments demonstrate that palbociclib free base solubility drops to a mere 9 μg/mL at pH levels above 4[1]. In stark contrast, palbociclib isethionate achieves aqueous solubility levels ranging from 10 mg/mL to over 26.8 mg/mL depending on the specific hydration and polymorph state . This represents a greater than 1,000-fold increase in solubility in non-acidic aqueous media, preventing compound precipitation during assay execution [1].

Evidence DimensionAqueous solubility at neutral/physiological pH
Target Compound Data10,000 - 26,800 μg/mL (10 - 26.8 mg/mL)
Comparator Or BaselinePalbociclib free base (~9 μg/mL)
Quantified Difference>1,000-fold increase in aqueous solubility
ConditionsAqueous solvent, pH > 4 / physiological conditions

This massive solubility enhancement is critical for researchers preparing high-concentration intravenous or oral liquid dosing formulations without relying on extreme acidification.

High Melting Point and Favorable Crystallinity for Handling

During the initial clinical development of palbociclib, extensive salt screening was conducted to find an API form suitable for rigorous manufacturing and storage. The isethionate salt was selected over alternatives due to its highly advantageous solid-form properties. Specifically, palbociclib isethionate exhibits a high melting point of 263-266 °C and substantial crystallinity[1]. Compared to alternative salt candidates that often suffer from moisture absorption, the isethionate form maintains low hygroscopicity, ensuring that the compound's weight remains stable during storage and handling[2].

Evidence DimensionMelting point and solid-state stability
Target Compound Data263-266 °C melting point with low hygroscopicity
Comparator Or BaselineStandard hygroscopic pharmaceutical salts (e.g., generic hydrochlorides)
Quantified DifferenceSuperior thermal stability (mp >260 °C) and resistance to moisture uptake
ConditionsSolid-state storage and thermal analysis

High thermal stability and low hygroscopicity ensure accurate weighing, reproducible stock concentration, and extended shelf-life in laboratory and industrial settings.

Organic Solvent Processability for High-Throughput Screening

For in vitro pharmacological profiling, compounds must be dissolved in DMSO at high concentrations to minimize solvent toxicity when diluted into cell culture media. Palbociclib isethionate demonstrates excellent organic processability, with a verified solubility of ≥28.7 mg/mL (approximately 50 mM) in DMSO . This allows for the reliable preparation of highly concentrated master stocks. Compared to using the free base, which can suffer from variable dissolution rates and precipitation upon dilution, the isethionate salt ensures that serial dilutions (e.g., 0.0005 to 1.00 μM) remain stable and fully dissolved in the assay matrix .

Evidence DimensionMaximum stable DMSO stock concentration
Target Compound Data≥28.7 mg/mL (~50 mM)
Comparator Or BaselineStandard assay requirement (typically 10 mM)
Quantified DifferenceExceeds standard HTS stock requirements by 5-fold
ConditionsDMSO solvent, 37°C warming/ultrasonication assisted

Enables the creation of ultra-concentrated stock solutions, minimizing the final DMSO percentage in cell-based assays and preventing solvent-induced artifacts.

Preclinical Liquid Dosing and In Vivo Efficacy Models

Because palbociclib free base precipitates at physiological pH, the isethionate salt is the mandatory choice for formulating liquid doses in preclinical animal models. Its >1,000-fold solubility advantage allows for the preparation of stable, high-concentration solutions for oral gavage or intravenous injection without requiring highly acidic or toxic co-solvents [1].

High-Throughput Cell Cycle and Kinase Inhibition Assays

In high-throughput screening (HTS) environments evaluating CDK4/6 inhibition, compounds must remain fully dissolved upon dilution into neutral-pH culture media. Palbociclib isethionate's superior DMSO solubility (≥28.7 mg/mL) and rapid aqueous dissolution prevent the compound from 'crashing out' during serial dilutions, ensuring accurate IC50 determinations (e.g., 11 nM for CDK4) and reproducible cell-cycle arrest data .

Pharmaceutical Reference Standards in Salt and Polymorph Screening

As the original salt form selected for early clinical trials, palbociclib isethionate serves as a critical benchmark material in pharmaceutical development. Procurement of this specific salt is essential for laboratories conducting polymorph screening, solubility enhancement studies, or comparative stability testing against the commercial free base or newer generic salt forms [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

573.23695304 Da

Monoisotopic Mass

573.23695304 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1NYL2IRDR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Palbociclib Isethionate is the isethionate salt form of palbociclib, an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

827022-33-3

Wikipedia

Palbociclib isethionate

Dates

Last modified: 08-15-2023
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